molecular formula C50H24Br8O18 B066491 5(6)-Carboxyeosin-diacetate CAS No. 161338-87-0

5(6)-Carboxyeosin-diacetate

Cat. No. B066491
CAS RN: 161338-87-0
M. Wt: 1551.9 g/mol
InChI Key: VUSZJWOKNYZNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyeosin-diacetate (CEA) is a natural compound found in the human body and is an important component of the cellular energy metabolism. It is a key component of the tricarboxylic acid cycle (TCA) and is involved in the synthesis of both fatty acids and proteins. CEA is also involved in the metabolism of carbohydrates, fats, and proteins. CEA is a versatile compound and has been studied for its potential applications in the field of medicine, biochemistry, and biotechnology.

Scientific Research Applications

Cell Viability and Proliferation Studies

5(6)-Carboxyeosin diacetate: is widely used in cell viability assays due to its ability to measure enzymatic activity and cell membrane integrity. Upon hydrolysis by intracellular esterases, it yields carboxyfluorescein, which is retained within cells, providing a measure of cell viability .

Cellular Imaging

The compound serves as a fluorescent probe that can be used for cellular imaging. It is particularly useful for long-term cell labeling as it is fixable and cell-permeant, allowing for the tracking of cells over extended periods .

Cell Tracing and Tracking

In the field of cell tracing, 5(6)-Carboxyeosin diacetate is employed to label cells in a manner that is retained across cell divisions. This application is crucial for studies on cell lineage and migration .

Cell Counting and Cryopreservation

This compound is also utilized in cell counting protocols and can assist in the assessment of cell viability post-cryopreservation, ensuring that only viable cells are accounted for in post-thaw analyses .

Pharma and Biopharma Research

In pharmaceutical and biopharmaceutical research, 5(6)-Carboxyeosin diacetate is used to evaluate the efficacy of drugs on cell proliferation and to monitor the effects of treatments on cell health .

Flow Cytometry

Due to its fluorescent properties, this compound is compatible with flow cytometry equipment, making it an essential tool for quantifying cell populations and analyzing cell cycle dynamics .

Fluorescence Microscopy

5(6)-Carboxyeosin diacetate: is suitable for use with fluorescence microscopy, aiding in the visualization of cell structures and the assessment of cellular processes in real-time .

Cell Function Assays

Lastly, it is integral to various cell function assays that investigate different aspects of cellular metabolism, enzyme activity, and other physiological parameters critical for understanding cell function .

Mechanism of Action

Target of Action

5(6)-Carboxyeosin diacetate, also known as 5(6)-Carboxyfluorescein diacetate (CFDA), is primarily used as a fluorescent tracer . It targets intracellular molecules by covalently binding to them . This compound is particularly useful in tracking lymphocyte migration and proliferation .

Mode of Action

The compound is a cell-permeant esterase substrate . It enters cells passively and is then hydrolyzed by intracellular esterases to produce the fluorescent product 5(6)-Carboxyfluorescein . This fluorescence can be used to track the enzymatic activity within cells and assess cell-membrane integrity .

Biochemical Pathways

It’s known that the compound’s fluorescence is activated by enzymatic activity, specifically by esterases . Therefore, it can be inferred that the compound may interact with pathways involving these enzymes.

Pharmacokinetics

A study on a similar compound, 5 (and 6)-carboxy-2′,7′-dichlorofluorescein, suggests that such compounds can passively diffuse into cells where they are hydrolyzed to their fluorescent forms . The fluorescent product is then effluxed via multidrug resistance-associated proteins into bile and sinusoidal blood .

Result of Action

The primary result of the action of 5(6)-Carboxyeosin diacetate is the production of fluorescence within cells . This fluorescence can be used to track cell activity and assess cell viability, making the compound a valuable tool in various biological and medical research applications .

Action Environment

The action of 5(6)-Carboxyeosin diacetate can be influenced by various environmental factors. For instance, the compound’s fluorescence is activated by enzymatic activity, which can vary depending on the cellular environment . Additionally, the compound’s ability to passively diffuse into cells suggests that its action may be influenced by factors affecting cell membrane permeability.

properties

IUPAC Name

3',6'-diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSZJWOKNYZNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H24Br8O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583451
Record name 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(6)-Carboxyeosin diacetate

CAS RN

161338-87-0
Record name 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5(6)-Carboxyeosin-diacetate enable the measurement of intracellular pH?

A: 5(6)-Carboxyeosin-diacetate is a pH-dependent fluorescent dye. This means its fluorescence intensity changes depending on the pH of its surrounding environment. When used in conjunction with techniques like fiber-optic nanoprobes, researchers can measure these fluorescence changes to determine intracellular pH []. Essentially, the dye acts as a reporter molecule, translating pH changes into detectable fluorescent signals.

Q2: Can you provide a specific example of how 5(6)-Carboxyeosin-diacetate was used in research to study intracellular pH dynamics?

A: In a study focusing on CA46 cells, researchers used 5(6)-Carboxyeosin-diacetate to monitor changes in intracellular pH caused by the addition and removal of ammonium ions (NH4+) []. By observing the fluctuations in fluorescence intensity, the researchers could track how the cells regulated their internal pH in response to this external stimulus. This provided valuable insights into the pH regulatory mechanisms of CA46 cells.

Q3: Beyond CA46 cells, are there other biological systems where 5(6)-Carboxyeosin-diacetate has been used to study pH changes?

A: Yes, 5(6)-Carboxyeosin-diacetate has proven valuable in studying neuronal activity. Research on Drosophila larvae neurons used this dye to investigate the impact of intracellular pH shifts on vesicle fusion, a critical process in synaptic transmission []. This study highlighted the role of pH as a potential signaling molecule in neuronal communication.

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